molecular formula C8H10ClN3 B8765298 4-chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine

4-chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine

Cat. No. B8765298
M. Wt: 183.64 g/mol
InChI Key: PSFUFEUHVPESOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine is a useful research compound. Its molecular formula is C8H10ClN3 and its molecular weight is 183.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

4-chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine

InChI

InChI=1S/C8H10ClN3/c1-4-2-5-6(3-4)11-8(10)12-7(5)9/h4H,2-3H2,1H3,(H2,10,11,12)

InChI Key

PSFUFEUHVPESOG-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C1)N=C(N=C2Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 2 (297 mg, 1.8 mmol) and phosphorus oxychloride (15 mL) were heated to reflux for 3 h. The reaction mixture was cooled and evaporated at reduced pressure, and the residue was diluted with chloroform (50 mL) and neutralized with ammonium hydroxide slowly in an ice bath. The organic portion was washed with water (3×30 mL). Solvents were evaporated at reduced pressure, and the residue was purified by column chromatography using chloroform/hexane (4/1) as eluent to afford 112 mg (34%) of 3 as a white-off solid TLC Rf0.48 (CHCl3/CH3OH, 10:1); mp: 181.5-182.9° C., 1H NMR (DMSO-6): δ 1.16-1.18 (d, 3 H, CH3), δ 1.55-1.65, 2.15-2.38, 2.49-2.62, 2.83-2.92 (m, 5 H, CH2CHCH2), δ 6.83 (br, 2H, NH2, exch). Anal. (C8H10ClN3) C, H, N, Cl: calcd, 52.32, 5.49, 22.88, 19.31; found, 52.33, 5.62, 22.63, 19.09.
Quantity
297 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Yield
34%

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